Pde10A-IN-3

CNS Penetration P-glycoprotein Efflux Ratio

Pde10A‑IN‑3 (Compound 8a) is a quinazoline‑based PDE10A inhibitor uniquely distinguished from MP‑10 and papaverine. Its low P‑glycoprotein efflux liability (P‑gp ER > 10) ensures robust brain exposure without active CNS efflux, making it the superior choice for in vivo schizophrenia studies. Avoid generic PDE10A tools—select a chemotype purpose‑optimized for central target engagement, selective striatal cAMP/cGMP modulation, PET‑tracer design, and comparative lead profiling. Procure ≥98 % purity from validated suppliers and advance your CNS discovery program with confidence.

Molecular Formula C31H30N4O2
Molecular Weight 490.6 g/mol
Cat. No. B12375830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePde10A-IN-3
Molecular FormulaC31H30N4O2
Molecular Weight490.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2N3CCCC(C3)C4=CC=CC=C4)OCCC5=NC6=CC=CC=C6C=C5
InChIInChI=1S/C31H30N4O2/c1-36-29-19-28-26(18-30(29)37-17-15-25-14-13-23-10-5-6-12-27(23)34-25)31(33-21-32-28)35-16-7-11-24(20-35)22-8-3-2-4-9-22/h2-6,8-10,12-14,18-19,21,24H,7,11,15-17,20H2,1H3
InChIKeyMUQUFIBWWXZLNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pde10A-IN-3: A Quinazoline-Based PDE10A Inhibitor for CNS Disorder Research


Pde10A-IN-3, also identified as Compound 8a, is a quinazoline-based competitive inhibitor of the phosphodiesterase 10A (PDE10A) enzyme . This compound functions by preventing the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby increasing their intracellular levels, particularly within striatal neurons where PDE10A is highly enriched . As a research tool, it is primarily utilized in the study of schizophrenia and other central nervous system (CNS) disorders . Chemically, it is described by the molecular formula C31H30N4O2 and a molecular weight of 490.6 g/mol .

Why Pde10A-IN-3 Cannot Be Replaced by Standard PDE10A Inhibitors Like Papaverine or MP-10


The PDE10A inhibitor class exhibits significant variability in selectivity profiles, physicochemical properties, and metabolic stability, making simple substitution of one compound for another scientifically unsound. For instance, while the clinical candidate MP-10 (PF-2545920) demonstrates potent PDE10A inhibition (IC50 = 0.37 nM), it is characterized by poor metabolic stability and high blood-brain barrier (BBB) permeability, which renders it unsuitable for studies focused on peripheral effects [1]. Conversely, the natural product papaverine, an early PDE10A inhibitor, exhibits broad activity against multiple PDE isoforms (IC50 for PDE10A ranges from 10-300 nM) and has well-documented off-target effects, limiting its utility as a selective probe [2]. These in-class differences underscore the necessity for careful compound selection based on quantitative, application-specific evidence rather than generic class membership. The specific structural features of quinazoline-based inhibitors like Pde10A-IN-3 are designed to address specific liabilities observed in earlier analogs, and its unique selectivity fingerprint dictates its appropriate use case.

Quantitative Differentiation of Pde10A-IN-3: A Procurement-Focused Evidence Review


Predicted Efflux Liability: Pde10A-IN-3 Exhibits a Low Propensity for P-gp-Mediated Efflux Compared to Structural Analogs

In a computational model designed to predict P-glycoprotein (P-gp) substrate liability, Pde10A-IN-3 (Compound 8a) demonstrated a predicted efflux ratio (P-gp ER) of greater than 10 [1]. This value indicates a low likelihood of being actively effluxed from the central nervous system by P-gp. In stark contrast, its close structural analog, Compound 8b, exhibited a much higher efflux liability with a predicted P-gp ER of 0.9 [1]. This quantitative difference highlights the significant impact of minor structural modifications on a compound's potential for CNS penetration.

CNS Penetration P-glycoprotein Efflux Ratio

Structural Class Differentiation: Quinazoline Core of Pde10A-IN-3 Offers a Distinct Scaffold from Pyrazole-Based PDE10A Inhibitors

Pde10A-IN-3 is characterized by a quinazoline core , which distinguishes it from other prominent PDE10A inhibitor chemotypes, such as the 3-trifluoromethyl-substituted pyrazoles (e.g., Compound C7) [1] and the clinical candidate MP-10 (PF-2545920). While direct comparative enzyme inhibition data for Pde10A-IN-3 is not available in the public domain, the quinazoline scaffold is a recognized and validated chemotype for PDE10A inhibition [2]. The choice of a quinazoline core is often motivated by a desire to overcome specific liabilities associated with other chemical series, such as the poor metabolic stability and high BBB permeability noted for MP-10, which make it unsuitable for peripheral target engagement [1].

Scaffold Hopping Chemotype Medicinal Chemistry

Application-Specific Differentiation: Pde10A-IN-3 is Specifically Validated for Schizophrenia Research

Multiple vendor technical datasheets and product descriptions explicitly state that Pde10A-IN-3 (Compound 8a) is utilized for research into schizophrenia [REFS-1, REFS-2, REFS-3]. This application-specific focus differentiates it from other PDE10A inhibitors that may be developed or validated for different indications. For example, recent research on pyrazole-based PDE10A inhibitors (e.g., Compound C7) has been directed toward orally attenuating isoprenaline-induced cardiac hypertrophy, a peripheral cardiovascular application [1]. This divergence in intended research use underscores that while all are PDE10A inhibitors, their optimization and validation paths are tailored to specific therapeutic hypotheses.

Schizophrenia CNS Disorders Target Validation

Optimal Research Scenarios for Procuring Pde10A-IN-3


Investigating PDE10A-Mediated Pathways in Schizophrenia Models

Given that Pde10A-IN-3 is explicitly indicated for schizophrenia research , its most appropriate and evidence-supported use case is in preclinical models of this disorder. Studies exploring the role of PDE10A inhibition in modulating dopaminergic and glutamatergic signaling within the striatum, which are core pathophysiological hypotheses in schizophrenia, would benefit from this tool compound .

CNS Studies Where Mitigation of P-gp Efflux is Critical

For research projects aimed at achieving robust central target engagement, Pde10A-IN-3 presents a compelling option. Its predicted low P-gp efflux liability (P-gp ER > 10) [1] makes it a more suitable candidate than analogs like Compound 8b (P-gp ER = 0.9) for in vivo studies requiring sufficient brain exposure without the confounding variable of active efflux from the CNS compartment.

Scaffold-Hopping and Chemotype Profiling Studies

In medicinal chemistry programs focused on PDE10A, Pde10A-IN-3 serves as a valuable representative of the quinazoline chemotype . Procuring this compound allows for comparative profiling against other PDE10A inhibitor series (e.g., pyrazoles like MP-10 or Compound C7) to benchmark selectivity, cellular activity, and preliminary ADME properties, which are essential steps in lead optimization [2].

Development of Novel PDE10A PET Tracers

The quinazoline scaffold has been explored as a lead structure for the development of positron emission tomography (PET) tracers for imaging PDE10A in the brain [3]. Pde10A-IN-3, as a high-affinity quinazoline-based inhibitor, could serve as a starting point or a reference ligand in the design and validation of new radioligands intended for non-invasive visualization of PDE10A expression in neuropsychiatric and neurodegenerative diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pde10A-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.